

structure of (Rac)-BRD0705

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Compound of Interest

Compound Name: (Rac)-BRD0705

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An In-Depth Technical Guide to the Core Structure and Activity of (Rac)-BRD0705

Introduction

(Rac)-BRD0705 and its constituent enantiomers represent a significant advancement in the selective inhibition of Glycogen Synthase Kinase 3 (GSK3). As a therapeutic target, GSK3 has been implicated in a multitude of diseases, including acute myeloid leukemia (AML), neuropsychiatric disorders like Fragile X syndrome, and cellular self-renewal processes.^{[1][2]} However, clinical development of GSK3 inhibitors has been hampered by mechanism-based toxicities, largely attributed to the simultaneous inhibition of its two highly homologous paralogs, GSK3 α and GSK3 β , which leads to the activation of the WNT/ β -catenin pathway.^[1] BRD0705 was rationally designed as a paralog-selective inhibitor of GSK3 α , a strategy that successfully decouples the desired kinase inhibition from the problematic β -catenin stabilization.^{[1][3]} This guide provides a detailed examination of the structure, quantitative activity, and functional implications of (Rac)-BRD0705 and its active enantiomer.

Core Chemical Structure and Stereochemistry

(Rac)-BRD0705 is the racemic mixture of two enantiomers based on a pyrazolo[3,4-b]quinolin-5-one scaffold. The stereochemistry at the C4 position is the critical determinant of its biological activity.

- Chemical Name: (4S)-4-ethyl-1,2,4,6,7,8-hexahydro-7,7-dimethyl-4-phenyl-5H-pyrazolo[3,4-b]quinolin-5-one (for the active S-enantiomer, BRD0705)
- Molecular Formula: C₂₀H₂₃N₃O

- Molecular Weight: 321.42 g/mol

The racemate and its components are distinguished as follows:

- **(Rac)-BRD0705:** The 1:1 mixture of the (S) and (R) enantiomers. It is described as a less active racemate. (CAS Number: 1597440-03-3)
- BRD0705: The (S)-enantiomer, which is the potent and selective GSK3 α inhibitor. (CAS Number: 2056261-41-5)
- BRD5648: The (R)-enantiomer, which has an inverted stereochemistry at the quaternary center and is considered the inactive enantiomer.

The design of this scaffold was a structure-based effort to exploit a single amino acid difference in the ATP-binding domains of the GSK3 paralogs: a glutamate (Glu196) in GSK3 α versus an aspartate (Asp133) in GSK3 β . This "Asp-Glu switch" provides a basis for achieving high paralog selectivity.

Quantitative Biological Activity

The biological activity of BRD0705 has been extensively characterized, demonstrating potent inhibition of GSK3 α with significant selectivity over GSK3 β and the broader kinase. All quantitative data below pertains to the active (S)-enantiomer, BRD0705.

Table 1: In Vitro Enzymatic Inhibition Data

Target	Parameter	Value	Selectivity	Reference(s)
GSK3 α	IC ₅₀	66 nM	8-fold vs. GSK3 β	
K _d		4.8 μ M		
GSK3 β	IC ₅₀	515 nM		
CDK2	IC ₅₀	6.87 μ M	87-fold vs. GSK3 α	
CDK3	IC ₅₀	9.74 μ M	123-fold vs. GSK3 α	
CDK5	IC ₅₀	9.20 μ M	116-fold vs. GSK3 α	

Table 2: Cellular Activity and In Vivo Dosage

Assay / Model	Parameter	Value / Dosage	Cell Line / Animal Model	Reference(s)
Cellular Target Engagement	Cellular IC ₅₀ (GSK3 α)	4.8 μ M	HEK cells	
Cellular IC ₅₀ (GSK3 β)	>20 μ M	HEK cells		
AML Cell Differentiation	Effective Concentration	20 μ M	AML cell lines	
AML Colony Formation	Effective Concentration	10 - 40 μ M	U937, MOLM13, etc.	
AML Mouse Model	Oral Gavage Dosage	15 - 30 mg/kg (twice daily)	NSG Mice	

Mechanism of Action and Signaling Pathways

BRD0705 functions as an ATP-competitive inhibitor that selectively targets the kinase domain of GSK3 α . Its key mechanistic feature is the ability to inhibit GSK3 α without concurrently activating the canonical WNT signaling pathway, a common liability of dual GSK3 α / β inhibitors.

Pathway 1: Canonical WNT/β-Catenin Signaling with Dual GSK3 Inhibition

In the absence of a WNT signal, GSK3 (both α and β paralogs) phosphorylates β -catenin, marking it for ubiquitination and proteasomal degradation. Dual inhibition of both GSK3 α and GSK3 β prevents this phosphorylation, leading to β -catenin stabilization, nuclear translocation, and transcription of WNT target genes, which can have neoplastic potential.

Caption: Canonical WNT pathway showing dual GSK3 inhibitor action.

Pathway 2: Selective GSK3 α Inhibition by BRD0705 in AML

BRD0705 selectively inhibits GSK3 α . This is sufficient to induce myeloid differentiation in AML cells but is not enough to cause the stabilization and nuclear translocation of β -catenin. This paralog-specific effect allows for a therapeutic window, avoiding the toxicity associated with WNT pathway activation.

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